5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole
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Overview
Description
5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole is a complex organic compound that features a unique structure combining pyrazole, phenyl, pyridine, and imidazo[4,5-c]pyrazole moieties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole typically involves multi-step organic reactions. One common approach is the alkylation of pyrazoles with bromomethyl compounds using potassium tert-butoxide (t-BuOK) in tetrahydrofuran (THF) as a solvent . The reaction conditions often require refluxing the mixture for several hours to ensure complete conversion.
Industrial Production Methods
Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and reproducibility.
Chemical Reactions Analysis
Types of Reactions
5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate (KMnO4) or hydrogen peroxide (H2O2).
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).
Substitution: Nucleophilic substitution reactions can occur, especially at the pyrazole and pyridine rings, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: KMnO4 in acidic or neutral conditions.
Reduction: NaBH4 in methanol or ethanol.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide (NaOH).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction could produce alcohols or amines.
Scientific Research Applications
5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole has diverse applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form metal complexes with potential catalytic properties.
Biology: Investigated for its potential as an enzyme inhibitor or modulator of biological pathways.
Medicine: Explored for its therapeutic potential in treating various diseases due to its unique structural features.
Industry: Utilized in the development of new materials, such as organic semiconductors and photonic devices.
Mechanism of Action
The mechanism of action of 5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole involves its interaction with specific molecular targets. The compound can bind to metal ions, forming stable complexes that can catalyze various chemical reactions . Additionally, its structure allows it to interact with biological macromolecules, potentially inhibiting or modulating their activity.
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethylpyrazole: A simpler pyrazole derivative with similar chemical properties.
Imidazole-containing compounds: Such as imidazole itself, which shares the imidazole ring structure.
Uniqueness
5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole is unique due to its combination of multiple heterocyclic rings, which imparts distinct chemical and biological properties. This structural complexity allows for versatile applications in various fields, distinguishing it from simpler compounds like 3,5-dimethylpyrazole and basic imidazole derivatives.
Properties
IUPAC Name |
5-[3-(3,5-dimethylpyrazol-1-yl)phenyl]-1-(pyridin-3-ylmethyl)-4H-imidazo[4,5-c]pyrazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H19N7/c1-14-9-15(2)28(26-14)18-7-3-6-17(10-18)20-24-19-12-23-27(21(19)25-20)13-16-5-4-8-22-11-16/h3-12H,13H2,1-2H3,(H,24,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FPMBDFZTGAIBEQ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2=CC=CC(=C2)C3=NC4=C(N3)C=NN4CC5=CN=CC=C5)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H19N7 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
369.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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